4-Amino-5-butylpyridine-2-carboxylic acid
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Overview
Description
4-Amino-5-butylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an amino group at the 4th position, a butyl group at the 5th position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-butylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-butyl-2-pyridinecarboxylic acid with ammonia or an amine under appropriate conditions to introduce the amino group at the 4th position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-butylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
4-Amino-5-butylpyridine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-butylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-5-butylpyridine-2-carboxylic acid include other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a butyl group, which confer unique chemical and biological properties
Properties
CAS No. |
86873-66-7 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-5-butylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-7-6-12-9(10(13)14)5-8(7)11/h5-6H,2-4H2,1H3,(H2,11,12)(H,13,14) |
InChI Key |
SMZFBDCGYNWRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1N)C(=O)O |
Origin of Product |
United States |
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